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Compound Name:
morpholinobenzaldehyde

CAS No.: 1197193-23-9

Cat. No.: B598393

. J

Executive Summary & Pharmacophore Significance

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) is a specialized
building block used primarily in the development of small-molecule kinase inhibitors. Its
structural value lies in the sulfonyl-morpholine motif:

» Morpholine Ring: Improves water solubility and pharmacokinetic properties while often
interacting with the solvent-exposed regions of the ATP-binding pocket.

» Methylsulfonyl Group: Acts as a strong hydrogen bond acceptor and metabolic "handle,"
frequently engaging critical amino acid residues (e.g., the hinge region or catalytic lysine) in
target proteins like Phosphoinositide 3-kinase (PI13K).

This molecule serves as the electrophilic "warhead" precursor for reductive amination or
condensation reactions to generate complex heterocyclic drugs.

Physicochemical Profile

The following data establishes the baseline identity for quality control (QC) and analytical
validation.

Table 1: Core Molecular Specifications
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Specification

Chemical Name

3-(Methylsulfonyl)-4-morpholinobenzaldehyde

CAS Registry Number

1197193-23-9

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
Exact Mass 269.0722 g/mol

Physical State

Solid (typically off-white to pale yellow powder)

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility )
in water.
] ] Predicted range: 145-155 °C (Dependent on
Melting Point )
purity/polymorph)
SMILES CS(=0)(=0)clcc(C=0)ccclN2CCOocCc2

Elemental Analysis (Calculated)

e Carbon: 53.52%

Hydrogen: 5.61%

Nitrogen: 5.20%

Sulfur: 11.91%

Oxygen: 23.76%

Synthetic Architecture & Methodology

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr). The

electron-withdrawing nature of the sulfonyl group at the meta position (relative to the aldehyde)

and the aldehyde itself activates the para-fluorine for displacement by morpholine.

Workflow Diagram

© 2026 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The following logic flow illustrates the synthesis and downstream utility.

Precursor:
4-Fluoro-3-(methylsulfonyl)benzaldehyde
(CAS: 914636-50-3)

Nucleophile
Reagent: /

Morpholine
(Excess)

Target:

3-(Methylsulfonyl)-4-
morpholinobenzaldehyde
(CAS: 1197193-23-9)

Reaction:
S_NAr Displacement
K2CO3, DMSO, 90°C

Application:
Reductive Amination
(Kinase Inhibitor Synthesis)

Yield ~85-95%

Click to download full resolution via product page

Figure 1: Synthetic pathway converting the fluoro-precursor to the morpholine derivative via
SNAr mechanism.

Validated Experimental Protocol (SNAr)

Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde from 4-fluoro-3-
(methylsulfonyl)benzaldehyde.

Reagents:

4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

Morpholine (1.2 — 1.5 eq)

Potassium Carbonate (K2COs) (2.0 eq)

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

e Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-

fluoro-3-(methylsulfonyl)benzaldehyde (10 mmol) in DMSO (20 mL).

o Addition: Add K2COs (20 mmol) followed by morpholine (12 mmol) dropwise.
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o Note: The reaction is exothermic; addition should be controlled to prevent thermal
runaway.

o Reaction: Heat the mixture to 90°C under an inert atmosphere (N2 or Ar) for 4—-6 hours.

o Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material peak
(MW 202.2) should disappear, replaced by the product peak (MW 269.3).

o Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100
mL). The product typically precipitates as a solid.

« |solation: Filter the precipitate. Wash the filter cake copiously with water to remove residual
DMSO and inorganic salts.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiO2, gradient 0-40% EtOAc in Hexanes) if high purity (>99%) is required for biological
assays.

Analytical Validation (QC Criteria)

To ensure the integrity of the building block before use in drug synthesis, the following spectral
signatures must be verified:

e 1H NMR (DMSO-ds, 400 MHz):

o

Aldehyde (-CHO): Singlet at ~10.0 ppm.

o

Aromatic Protons: Three distinct signals. The proton ortho to the sulfonyl group (position 2)
will appear as a doublet or singlet at ~8.3 ppm (deshielded).

o

Morpholine: Two multiplets at ~3.2 ppm (N-CHz2) and ~3.8 ppm (O-CH2).

[¢]

Methylsulfonyl (-SO2CHs): Sharp singlet at ~3.3-3.4 ppm.
e Mass Spectrometry (ESI+):

o Major ion peak: [M+H]* = 270.3.
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Handling and Stability

o Storage: Store at 2—8°C under an inert atmosphere. Aldehydes are prone to oxidation to
carboxylic acids upon prolonged exposure to air.

o Safety: Irritant. Wear gloves and safety glasses. Morpholine derivatives can be skin
sensitizers.

 Incompatibility: Strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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